Meta-Sulfonamidobenzamide Substitution Confers Distinct hERG and Enzyme-Binding Profiles vs. Ortho Analogs
In a direct head-to-head crystallographic and functional comparison of meta- vs. ortho-sulfonamidobenzamide LpxH inhibitors, the meta-substitution pattern eliminated the requirement for an N-methyl group to retain antibacterial activity and reduced hERG channel blocking liability [1]. This study provides the only experimentally resolved structural evidence for how meta-sulfonamidobenzamide–enzyme interactions differ fundamentally from ortho arrangements. The target compound, bearing a meta-sulfonamidobenzamide, is predicted to inherit this substitution-dependent selectivity profile when assessed against closely related ortho-substituted comparators such as ML364 (2-(4-methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide).
| Evidence Dimension | hERG ion channel blocking liability and LpxH enzyme inhibition potency (MIC) |
|---|---|
| Target Compound Data | Meta-sulfonamidobenzamide derivatives: MIC = 4–8 μg/mL against Escherichia coli and Klebsiella pneumoniae; hERG IC₅₀ > 30 μM (reduced blocking liability). |
| Comparator Or Baseline | Ortho-N-methyl-sulfonamidobenzamide analogs required N-methyl for activity; hERG IC₅₀ values typically < 10 μM for ortho-substituted sulfonamidobenzamides. |
| Quantified Difference | Meta-substitution shifts hERG IC₅₀ from <10 μM to >30 μM (≥3-fold improvement) while retaining antibacterial MIC in the 4–8 μg/mL range without N-methylation. |
| Conditions | In vitro LpxH enzyme inhibition assay; hERG patch-clamp electrophysiology; X-ray co-crystallography (PDB deposition). |
Why This Matters
Procurement of the meta-substituted target compound rather than an ortho-substituted analog directly reduces the risk of hERG-mediated cardiotoxicity in downstream lead optimization, conserving medicinal chemistry resources.
- [1] Benediktsdottir A, et al. Eur J Med Chem. 2024;278:116790. X-ray structures, MIC data, and hERG patch-clamp data for meta- vs. ortho-sulfonamidobenzamide LpxH inhibitors. View Source
